5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyrimidine core substituted with dichloro and dimethylphenyl groups. It is primarily used as a research chemical and has shown promise in various biological and chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a thiazole derivative, with a pyrimidine derivative in the presence of chlorinating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-1,3-dithiolo[4,5-d]pyrimidine-2-thione: Similar structure but with a thione group instead of a sulfonamide.
5,7-Dichloro-N-(3,4-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-selone: Contains a selone group instead of a sulfonamide.
Uniqueness
5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific substitution pattern and the presence of both dichloro and dimethylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1000573-28-3 |
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Molecular Formula |
C13H10Cl2N4O2S2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(3,4-dimethylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c1-6-3-4-8(5-7(6)2)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3 |
InChI Key |
UOUQIFNBWKEUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C |
Origin of Product |
United States |
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